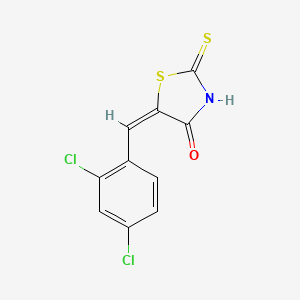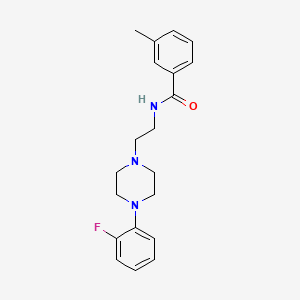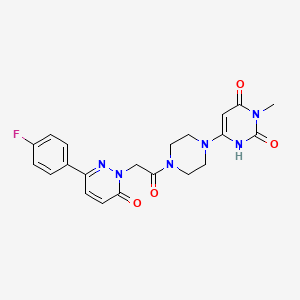
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
科学的研究の応用
Analytical Methods for Antioxidant Activity
One area of relevance is the analysis of antioxidant activity, which is critical in various fields, including food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, highlighting the advantages and applicability of methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. These methods, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants and determining the antioxidant capacity of complex samples, providing a framework for understanding the antioxidant potential of new compounds like quinazoline derivatives (Munteanu & Apetrei, 2021).
Synthesis and Biological Activities of Quinazoline Derivatives
Another relevant study focuses on the synthesis of quinazoline derivatives, which are known for their therapeutic potential. Danao et al. (2021) provided insights into the pharmacological importance of isoquinoline derivatives, highlighting their biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This review suggests that compounds like "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" could potentially have a wide range of biological applications, warranting further research into their specific activities and mechanisms of action (Danao et al., 2021).
8-Hydroxyquinolines: Medicinal Chemistry Applications
Gupta, Luxami, and Paul (2021) explored the significant biological activities of 8-hydroxyquinoline derivatives, a closely related chemical class, due to their metal chelation properties. Their review highlighted the therapeutic potential of these compounds in treating various diseases, including cancer, HIV, and neurodegenerative disorders. This research underscores the importance of heterocyclic compounds in drug development and their potential in medicinal chemistry, which could extend to the study of "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" (Gupta, Luxami, & Paul, 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid. The resulting compound is then reduced to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid, which is then cyclized with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-phenethylhexanoyl chloride to form the target compound.", "Starting Materials": [ "4-chloro-2-nitrobenzoic acid", "2-aminobenzoylhydrazide", "ethyl acetoacetate", "thiourea", "N-phenethylhexanoyl chloride" ], "Reaction": [ "Condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid", "Reaction of 4-(2-hydrazinylidene)-2-nitrobenzoic acid with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid", "Reduction of 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid", "Cyclization of 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline", "Reaction of 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanoyl chloride to form the target compound" ] } | |
CAS番号 |
422275-40-9 |
製品名 |
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide |
分子式 |
C22H25N3O2S |
分子量 |
395.52 |
IUPAC名 |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |
InChIキー |
NAEOBURDCJPCFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)
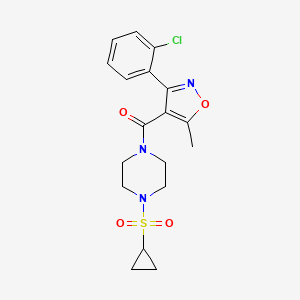
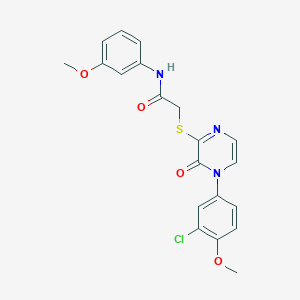


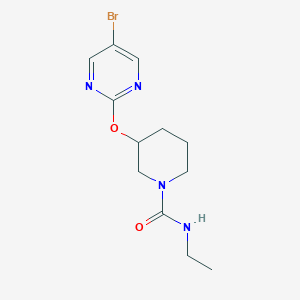
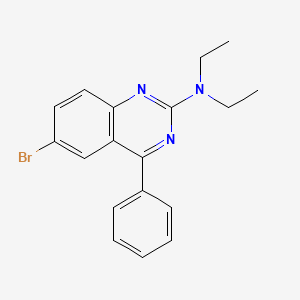
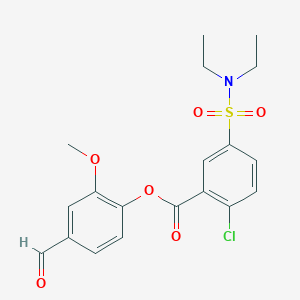
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)
